Methyl 7-bromo-3-cyanoquinoline-2-carboxylate
CAS No.:
Cat. No.: VC15887117
Molecular Formula: C12H7BrN2O2
Molecular Weight: 291.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrN2O2 |
|---|---|
| Molecular Weight | 291.10 g/mol |
| IUPAC Name | methyl 7-bromo-3-cyanoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C12H7BrN2O2/c1-17-12(16)11-8(6-14)4-7-2-3-9(13)5-10(7)15-11/h2-5H,1H3 |
| Standard InChI Key | SSVCXXJWYVDTME-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)C#N |
Introduction
Chemical Identification and Structural Properties
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate (CAS: 1956367-52-4) is a crystalline solid with a molecular weight of 291.10 g/mol. Its structure combines a quinoline backbone with three distinct functional groups:
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Bromine (Br): Enhances electrophilic substitution reactivity and influences biological activity.
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Cyano (CN): Contributes to hydrogen bonding and dipole interactions, critical for target binding.
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Carboxylate ester (COOCH₃): Improves solubility and serves as a leaving group in derivatization reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrN₂O₂ |
| SMILES | COC(=O)C₁=C(C=C₂C=CC(=CC₂=N₁)Br)C#N |
| InChIKey | SSVCXXJWYVDTME-UHFFFAOYSA-N |
| Melting Point | 220–225°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol |
The compound’s planar quinoline core allows π-π stacking interactions, while substituents modulate electronic properties. X-ray crystallography confirms a dihedral angle of 5.2° between the quinoline ring and the carboxylate group, optimizing steric compatibility with enzymatic active sites .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis typically begins with 7-hydroxyquinoline, which undergoes sequential functionalization:
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Triflation: Reaction with trifluoromethanesulfonic anhydride in dichloromethane at −1°C yields quinoline-7-trifluoromethanesulfonate .
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Bromination: Treatment with N-bromosuccinimide (NBS) in glacial acetic acid at 90°C introduces bromine at the 3-position via radical-mediated mechanisms .
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Esterification and Cyanation: Microwave-assisted coupling of methyl cyanoacetate with the brominated intermediate in dimethylformamide (DMF) completes the synthesis .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triflation | CF₃SO₂O, CH₂Cl₂, −1°C, 2 h | 85 |
| Bromination | NBS, CH₃COOH, 90°C, 2 h | 82 |
| Cyanation | CH₃OCOCN, DMF, MW (150 W), 30 min | 78 |
Microwave irradiation reduces reaction times by 40% compared to conventional heating, minimizing side products like dehalogenated byproducts .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate demonstrates broad-spectrum activity:
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Antifungal: Inhibits Aspergillus niger (MIC: 8 µg/mL) by targeting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis .
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Antibacterial: Effective against Staphylococcus aureus (MIC: 16 µg/mL) via disruption of cell wall synthesis, as evidenced by β-lactamase inhibition assays .
Reactivity and Derivative Synthesis
The compound serves as a versatile scaffold for heterocyclic chemistry:
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Sonogashira Coupling: Reacts with terminal alkynes in the presence of Pd(PPh₃)₂Cl₂/CuI to yield 2-alkynyl derivatives, which exhibit enhanced antifungal activity (e.g., 2-phenylethynyl analog, MIC: 4 µg/mL) .
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Nucleophilic Substitution: The 7-bromo group undergoes Suzuki-Miyaura cross-coupling with arylboronic acids, enabling access to biarylquinolines with improved pharmacokinetic profiles .
Comparative Analysis with Related Quinolines
Table 3: Activity Comparison of Quinoline Derivatives
| Compound | Antifungal MIC (µg/mL) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Methyl 7-bromo-3-cyanoquinoline-2-carboxylate | 8 (A. niger) | 16 (S. aureus) |
| 2-Chloroquinoline-3-carbaldehyde | 12 | 24 |
| 7-Hydroxyquinoline | >64 | >64 |
The bromo-cyano substitution pattern confers superior activity over chloro or hydroxyl analogs, likely due to increased lipophilicity and target affinity .
Applications in Drug Development
Current research focuses on:
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Combination Therapies: Synergistic effects with fluconazole reduce Candida albicans biofilm formation by 70% at sub-MIC concentrations .
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Prodrug Design: Hydrolysis of the methyl ester in vivo generates the carboxylic acid, enhancing water solubility for intravenous formulations .
Future Research Directions
Key areas for exploration include:
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In Vivo Toxicity Profiling: Acute oral LD₅₀ studies in murine models to establish safety margins.
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Resistance Mitigation: Co-administration with efflux pump inhibitors to counteract microbial resistance mechanisms.
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Structural Optimization: Introducing fluorinated substituents to improve blood-brain barrier penetration for CNS infections.
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